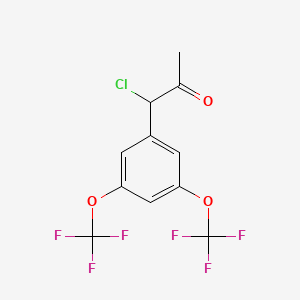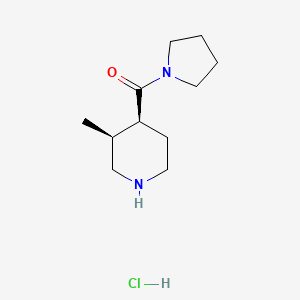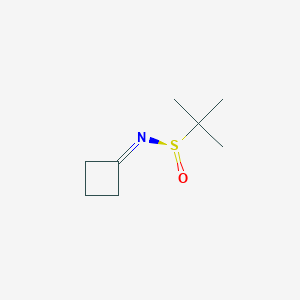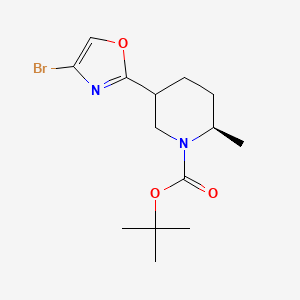
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a tert-butyl group, a bromooxazole moiety, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the piperidine ring, followed by the introduction of the bromooxazole group through a cyclization reaction involving a brominated precursor and an oxazole-forming reagent. The final step often involves esterification to introduce the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group in the oxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromo group.
Applications De Recherche Scientifique
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 5-Bromo-2-aryl benzimidazoles
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
What sets (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromooxazole moiety, in particular, may offer distinct advantages in terms of binding affinity and specificity in biological applications.
Propriétés
Formule moléculaire |
C14H21BrN2O3 |
|---|---|
Poids moléculaire |
345.23 g/mol |
Nom IUPAC |
tert-butyl (2R)-5-(4-bromo-1,3-oxazol-2-yl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21BrN2O3/c1-9-5-6-10(12-16-11(15)8-19-12)7-17(9)13(18)20-14(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10?/m1/s1 |
Clé InChI |
MPSOAZNIVKNATA-YHMJZVADSA-N |
SMILES isomérique |
C[C@@H]1CCC(CN1C(=O)OC(C)(C)C)C2=NC(=CO2)Br |
SMILES canonique |
CC1CCC(CN1C(=O)OC(C)(C)C)C2=NC(=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
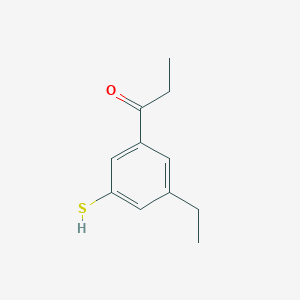


![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)
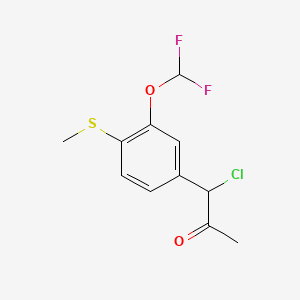
![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)

